4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride
CAS No.: 2059948-88-6
Cat. No.: VC4950688
Molecular Formula: C13H21Cl2N3O2
Molecular Weight: 322.23
* For research use only. Not for human or veterinary use.
![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride - 2059948-88-6](/images/structure/VC4950688.png)
Specification
CAS No. | 2059948-88-6 |
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Molecular Formula | C13H21Cl2N3O2 |
Molecular Weight | 322.23 |
IUPAC Name | 4-(2-piperazin-1-ylethylamino)benzoic acid;dihydrochloride |
Standard InChI | InChI=1S/C13H19N3O2.2ClH/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2,(H,17,18);2*1H |
Standard InChI Key | MMRANHTXVFSUGX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Property | Value |
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Molecular Formula | C₁₃H₂₀N₃O₂·2HCl |
Molecular Weight | 322.23 g/mol (free base: 249.31) |
Structural Characterization
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Core Structure: A benzoic acid moiety (C₆H₅COOH) with a 2-(piperazin-1-yl)ethylamino substituent at the para position.
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Salt Form: Dihydrochloride salt improves aqueous solubility, a common strategy for piperazine derivatives .
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Key Functional Groups:
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Carboxylic acid (-COOH) for hydrogen bonding.
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Piperazine ring (six-membered, two nitrogen atoms) for molecular interactions.
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Ethylamino linker (-CH₂CH₂NH-) providing conformational flexibility.
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Synthesis and Purification
Synthetic Pathways
While no direct synthesis is documented in the provided sources, analogous methods for related piperazine-benzoic acid derivatives suggest the following steps :
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Formation of the Ethylamino-Piperazine Intermediate:
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React piperazine with 2-chloroethylamine hydrochloride under basic conditions.
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Example:
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Coupling with 4-Aminobenzoic Acid:
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Use EDC/HOBt or DCC as coupling agents to form an amide bond.
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Example:
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Salt Formation:
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Treat the free base with hydrochloric acid to yield the dihydrochloride salt.
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Purification Techniques
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Membrane Filtration: Nanofiltration or reverse osmosis to remove unreacted precursors .
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Crystallization: Ethanol/water mixtures for salt recrystallization.
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
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¹H NMR (D₂O):
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δ 7.8–7.6 ppm (2H, aromatic -COOH adjacent), δ 6.6–6.4 ppm (2H, aromatic -NH adjacent).
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δ 3.5–2.8 ppm (piperazine and ethylamino protons).
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IR (KBr):
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3400 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N).
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